molecular formula C15H16ClN3O3S B4128061 N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide

N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide

Cat. No.: B4128061
M. Wt: 353.8 g/mol
InChI Key: KXZBSEOXKDHADM-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide” is a synthetic organic compound that belongs to the class of amides It features a chlorophenyl group, a pyrimidinylthio group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide” typically involves multiple steps:

    Formation of the Pyrimidinylthio Intermediate: The pyrimidinylthio group can be synthesized by reacting ethyl acetoacetate with thiourea under basic conditions to form the pyrimidine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzoyl chloride and an appropriate amine.

    Coupling Reaction: The final step involves coupling the pyrimidinylthio intermediate with the chlorophenyl derivative under suitable conditions to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group on the pyrimidine ring.

    Reduction: Reduction reactions could target the carbonyl groups within the compound.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound might be investigated for its potential as an enzyme inhibitor or receptor ligand due to its structural features.

Medicine

In medicinal chemistry, “N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide” could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[(5-methyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide
  • N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide

Uniqueness

The uniqueness of “N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide” lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. Differences in the length of the carbon chain or the presence of different substituents can significantly impact the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-3-11-13(21)18-15(19-14(11)22)23-8(2)12(20)17-10-6-4-5-9(16)7-10/h4-8H,3H2,1-2H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZBSEOXKDHADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SC(C)C(=O)NC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide
Reactant of Route 2
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N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide
Reactant of Route 3
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N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide
Reactant of Route 4
N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide
Reactant of Route 6
N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide

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